N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
The compound N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group and a pyridazinone ring linked via an acetamide bridge. Its molecular formula is C₂₁H₂₂FN₅O₃S (molecular weight: 443.5 g/mol) . Key structural elements include:
- A 1,3,4-thiadiazol-2(3H)-ylidene moiety with a cyclohexyl substituent at position 3.
- A 6-oxopyridazin-1(6H)-yl group substituted with a 4-methoxyphenyl ring.
- An acetamide linker bridging the two heterocyclic systems.
Properties
Molecular Formula |
C21H23N5O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-29-16-9-7-14(8-10-16)17-11-12-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,22,24,27) |
InChI Key |
HMWMJMSMFWFQCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Thiadiazole Formation
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of cyclohexanecarbothioamide with hydrazine derivatives. A representative protocol involves:
Reagents :
-
Cyclohexanecarbothioamide (1.0 equiv).
-
Hydrazine hydrate (1.2 equiv).
-
Phosphorus oxychloride (POCl₃) as a cyclizing agent.
Procedure :
-
Combine reagents in anhydrous dichloromethane under nitrogen.
-
Reflux at 60°C for 6–8 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Preparation of the Pyridazinone-Acetic Acid Derivative
Pyridazinone Ring Construction
The pyridazinone moiety is synthesized through cyclization of a hydrazine derivative with a diketone:
Reagents :
-
4-Methoxyphenylacetic acid (1.0 equiv).
-
Hydrazine hydrate (1.5 equiv).
-
Acetic anhydride (Ac₂O) as solvent and dehydrating agent.
Procedure :
-
Heat reagents at 120°C for 4 hours.
-
Cool, precipitate product with water, and recrystallize from ethanol.
Acetic Acid Side-Chain Introduction
The acetic acid group is introduced via nucleophilic substitution:
Reagents :
-
3-(4-Methoxyphenyl)-6-hydroxypyridazine (1.0 equiv).
-
Chloroacetic acid (1.2 equiv).
-
Potassium carbonate (K₂CO₃) as base.
Procedure :
-
Stir reagents in dimethylformamide (DMF) at 80°C for 3 hours.
-
Acidify with HCl, extract with ethyl acetate, and dry over Na₂SO₄.
Coupling of Thiadiazole and Pyridazinone Fragments
Amide Bond Formation
The final acetamide linkage is achieved via carbodiimide-mediated coupling:
Reagents :
-
5-Cyclohexyl-1,3,4-thiadiazol-2-amine (1.0 equiv).
-
3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-ylacetic acid (1.1 equiv).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv).
-
Hydroxybenzotriazole (HOBt, 1.5 equiv) as coupling additive.
Procedure :
-
Dissolve reactants in anhydrous tetrahydrofuran (THF).
-
Add EDC and HOBt at 0°C, then warm to room temperature.
-
Stir for 12 hours, concentrate, and purify via flash chromatography.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Thiadiazole formation | 72–78 | 95 | |
| Hydrazine cyclization | Pyridazinone synthesis | 65–70 | 90 | |
| EDC/HOBt coupling | Amide bond formation | 68–75 | 98 |
Scale-Up Considerations
Industrial-scale production faces challenges:
-
Cost of reagents : EDC and HOBt are expensive; alternative catalysts (e.g., DCC) are less efficient but cheaper.
-
Waste management : POCl₃ quench generates acidic waste, necessitating neutralization protocols.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Pharmacological Potential
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been investigated for various biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits significant anti-inflammatory properties. The presence of the thiadiazole ring is often linked to such biological activities .
- Anticancer Activity : Compounds with similar structural motifs have shown promise in anticancer studies. The unique combination of thiadiazole and pyridazine structures may confer distinct biological activities that warrant further exploration in cancer research .
- Adenosine Receptor Antagonism : Related compounds have demonstrated selective antagonistic properties towards human adenosine A₃ receptors, which play a role in various physiological processes. This suggests that this compound could also exhibit similar receptor interactions .
Case Studies
Several studies have focused on the synthesis and evaluation of related thiadiazole and pyridazine derivatives:
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound B : N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Differences: Substituent at thiadiazole position 5: methyl (Compound B) vs. cyclohexyl (Compound A). Heterocyclic system: benzotriazinone (Compound B) vs. pyridazinone (Compound A).
- Implications: The cyclohexyl group in Compound A may enhance membrane permeability due to higher lipophilicity (logP). The pyridazinone ring in Compound A could engage in stronger hydrogen bonding compared to the planar benzotriazinone in Compound B.
Compound C : N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide
- Differences :
- Core heterocycle: thiazole (Compound C) vs. thiadiazole (Compound A).
- Substituents: diphenylthiazole (Compound C) vs. cyclohexyl-thiadiazole (Compound A).
Substituent Variations
Compound D : (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide
- Similarities : Both compounds feature a thiadiazole-acetamide backbone.
- Differences: Substituents: imidazo-thiadiazole (Compound D) vs. pyridazinone (Compound A).
- Implications: The imidazo-thiadiazole in Compound D may confer rigidity, whereas the pyridazinone in Compound A offers flexibility for conformational adaptation in binding pockets .
Pharmacological and Physicochemical Properties
Inferred Bioactivity
While direct pharmacological data for Compound A is unavailable, structurally related compounds exhibit diverse activities:
Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and specific biological effects.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Thiadiazole and Pyridazine Rings : These heterocyclic structures are known for their pharmacological properties.
- Cyclohexyl Group : This moiety may enhance lipophilicity and biological activity.
The molecular formula is , with a molecular weight of approximately 413.5 g/mol.
Biological Activities
Research indicates that compounds containing thiadiazole and pyridazine scaffolds exhibit a range of biological activities. Here are some notable findings regarding the biological activities of this compound:
Antimicrobial Activity
Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of microbial enzymes or disruption of cell membrane integrity.
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds with thiadiazole rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Interaction with specific enzymes can lead to reduced activity in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry indicated that thiadiazole derivatives showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Activity : Research in Cancer Letters demonstrated that a related thiadiazole derivative induced apoptosis in human breast cancer cells with an IC50 value of 25 µM .
- Anti-inflammatory Effects : A recent study found that derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .
Summary Table of Biological Activities
Q & A
Q. How does the compound’s stability under physiological conditions affect experimental design?
- Stability Protocols :
- pH Stability : Incubate in PBS (pH 7.4 vs. 5.0) for 24h; analyze degradation via HPLC .
- Thermal Stability : DSC/TGA to identify decomposition points (>200°C typical for thiadiazoles) .
- Light Sensitivity : Store in amber vials if UV-Vis shows absorbance <400 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
